molecular formula C12H17N3O3 B1303311 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol CAS No. 5521-38-0

2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol

Cat. No. B1303311
CAS RN: 5521-38-0
M. Wt: 251.28 g/mol
InChI Key: WVNPWSRYQDRSIS-UHFFFAOYSA-N
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Description

“2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol” is a chemical compound with the molecular weight of 251.29 . It is a key intermediate in the synthesis of triazole medicines, such as itraconazole, which are used in curing deep department fungal infections .


Synthesis Analysis

The compound can be synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Another method involves the cyclization of 1,2-diamine derivatives with sulfonium salts .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H17N3O3/c16-10-9-13-5-7-14 (8-6-13)11-1-3-12 (4-2-11)15 (17)18/h1-4,16H,5-10H2 . The structure was solved using SHELXT-2014 and refined by least square procedures using SHELXL-2016 .


Chemical Reactions Analysis

Electrochemically generated p-quinone imine participates in a Michael addition reaction with 2-SH-benzazoles leading to the disubstituted 1-(4-(4-hydroxyphenyl)piperazin-1-yl)ethanone .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature and should be stored in a refrigerator . It has a molecular weight of 251.29 g/mol .

Scientific Research Applications

Medicine: Antifungal Agent Synthesis

2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol is utilized as an intermediate in the synthesis of triazole medications, such as itraconazole . These medications are crucial in treating systemic fungal infections, showcasing the compound’s significance in developing potent antifungal therapies.

Pharmacology: Receptor Ligand Research

This compound has been identified as a precursor in the synthesis of high-affinity ligands for dopamine receptors . Such research is fundamental in developing new drugs for neurological disorders.

Mechanism of Action

While the exact mechanism of action for “2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol” is not specified, compounds with similar structures have shown inhibitory potential against human carbonic anhydrase (CA) inhibitors .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, H335, and precautionary statements P261, P305, P351, P338 .

properties

IUPAC Name

2-[4-(4-nitrophenyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c16-10-9-13-5-7-14(8-6-13)11-1-3-12(4-2-11)15(17)18/h1-4,16H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNPWSRYQDRSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377210
Record name 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5521-38-0
Record name 2-[4-(4-Nitrophenyl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7.5 g (60 mmol) of 2-bromoethanol is added, under argon atmosphere, to a mixture of 10.35 g (50 mmol) of 1-(4-nitrophenyl)piperazine, 7.6 g (55 mmol) of K2CO3 and 9 ml (65 mmol) of Et3N in 200 ml of CH2Cl2. The whole is then heated at 45° C. for 18 hours. The reaction mixture is finally diluted With 50 ml water, agitated and decanted. The organic phase is washed with 50 ml of salt water, dried over MgSO4, filtered and concentrated under vacuum. The residue is crystallized from diisopropyl ether. A yellow solid is obtained with a yield of 89%. Melting point: 98-99° C.
Quantity
7.5 g
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10.35 g
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7.6 g
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9 mL
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200 mL
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solvent
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Quantity
50 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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